molecular formula C10H15NOS B2520612 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol CAS No. 683221-02-5

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Cat. No.: B2520612
CAS No.: 683221-02-5
M. Wt: 197.3
InChI Key: WIEZZLQKWCUGIB-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is a useful research compound. Its molecular formula is C10H15NOS and its molecular weight is 197.3. The purity is usually 95%.
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Scientific Research Applications

Chiral Synthesis and Enantioselectivity

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is involved in chiral synthesis and enantioselectivity processes. The yeast reductase YOL151W demonstrated high activity and enantioselectivity for generating the (S)-alcohol form of a similar compound, 3-chloro-1-phenyl-1-propanol, which is used in antidepressant drugs. This process was characterized by its high enantiomeric excess value and optimal conditions in terms of temperature, pH, and substrate conversion (Y. Choi et al., 2010).

Pyrolytic Reaction Kinetics

Another application is in the study of pyrolytic reactions. For instance, derivatives like 3-phenylsulfanyl-1-propanols have been subjected to gas-phase pyrolysis, providing insights into the kinetics and mechanisms of such reactions. The pyrolytic process and the products formed, such as thiophenol, were analyzed to understand the reaction pathways and kinetic behavior (Hicham H. Dib et al., 2008).

Stereoselective Hydrolysis

The compound also plays a role in stereoselective hydrolysis processes. A study utilizing Methylobacterium Y1-6 showcased its ability to catalyze hydrolytic reactions with substrates containing 3-amino-3-phenyl-propanoate ester. This process was essential for producing compounds like S-APA, an intermediate in pharmaceuticals, with high enantioselectivity and yield (Yi Li et al., 2013).

Polymer Modification

This compound is involved in polymer modification processes. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including derivatives of this compound, to enhance their swelling properties and thermal stability. These modifications also enhanced the hydrogels' antibacterial and antifungal activities, making them suitable for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Properties

IUPAC Name

3-amino-3-(4-methylsulfanylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZZLQKWCUGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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